molecular formula C5H10O6 B3428054 D-ribonic acid CAS No. 642-98-8

D-ribonic acid

Cat. No.: B3428054
CAS No.: 642-98-8
M. Wt: 166.13 g/mol
InChI Key: QXKAIJAYHKCRRA-BXXZVTAOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

D-ribonic acid is an organic compound belonging to the class of sugar acids and derivatives. It is the D-enantiomer of ribonic acid and has the molecular formula C5H10O6 . This compound is a metabolite found in various biological systems and plays a significant role in biochemical processes.

Chemical Reactions Analysis

Types of Reactions: D-ribonic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. It can be oxidized to form D-ribonate and reduced to form D-ribonic lactone .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include hydrogen cyanide, bromine, and sodium bicarbonate . These reagents facilitate the transformation of this compound into different derivatives.

Major Products Formed: The major products formed from the reactions of this compound include D-ribonate, D-ribonic lactone, and various sugar acid salts .

Scientific Research Applications

D-ribonic acid has numerous applications in scientific research. It is used in the study of metabolic pathways and as a starting material for the synthesis of various biochemicals. In biology, it serves as a metabolite in the pentose phosphate pathway . In medicine, this compound derivatives are explored for their potential therapeutic effects . Additionally, it is used in the industrial production of riboflavin and other important compounds .

Mechanism of Action

Comparison with Similar Compounds

Properties

IUPAC Name

(2R,3R,4R)-2,3,4,5-tetrahydroxypentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O6/c6-1-2(7)3(8)4(9)5(10)11/h2-4,6-9H,1H2,(H,10,11)/t2-,3-,4-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXKAIJAYHKCRRA-BXXZVTAOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(=O)O)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H]([C@H]([C@H](C(=O)O)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801021863
Record name Ribonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801021863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Ribonic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000867
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

17812-24-7, 642-98-8
Record name Ribonic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17812-24-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name D-Ribonic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=642-98-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ribonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801021863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ribonic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000867
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
D-ribonic acid
Reactant of Route 2
Reactant of Route 2
D-ribonic acid
Reactant of Route 3
D-ribonic acid
Reactant of Route 4
D-ribonic acid
Reactant of Route 5
D-ribonic acid
Reactant of Route 6
D-ribonic acid
Customer
Q & A

Q1: What is the molecular formula and weight of D-Ribonic acid?

A1: The molecular formula of this compound is C5H10O6, and its molecular weight is 166.13 g/mol.

Q2: Are there any spectroscopic data available for the identification of this compound?

A2: Yes, researchers have employed various spectroscopic techniques to characterize this compound. These include:

  • Nuclear Magnetic Resonance (NMR): 1H, 13C, and 119Sn NMR have been used to determine the structure and conformation of this compound complexes in solution. [, , ]
  • Gas Chromatography-Mass Spectrometry (GC/MS): This technique has been valuable in analyzing this compound derivatives, particularly after derivatization to volatile forms. [, ]

Q3: What is the biological significance of 2-Carboxyarabinitol 1-Phosphate (CA-1-P), a derivative of this compound?

A3: CA-1-P plays a crucial role in regulating the activity of Ribulose-1,5-bisphosphate carboxylase/oxygenase (RuBisCO), a key enzyme in photosynthesis. [, ] It acts as a tight-binding inhibitor, binding to the activated form of RuBisCO and influencing its diurnal activity in plants. [] This interaction contributes to the regulation of CO2 fixation in plants. []

Q4: Has this compound been investigated as a potential biomarker for any diseases?

A4: Yes, research suggests potential links between this compound and certain health conditions:

  • Diabetic Kidney Disease: Studies have identified an association between elevated serum this compound levels and renal endpoints in individuals with Type 1 Diabetes. []
  • Diabetic Foot Complications: Elevated plasma this compound levels showed an association with an increased risk of diabetic foot ulcers in a longitudinal study. []
  • Cardiovascular Autonomic Neuropathy (CAN): Research has shown an association between this compound and CAN in individuals with Type 1 Diabetes. [, ]

Q5: What are the potential applications of this compound derivatives in medicinal chemistry?

A5: Derivatives like 3-Hydroxyazetidine Carboxylic Acids, synthesized from D-Glucose and structurally related to this compound, hold promise in medicinal chemistry. [] These compounds exhibit stability and can act as non-proteinogenic amino acid components in peptides, offering a new avenue for developing peptide isosteres. []

Q6: How is computational chemistry employed in research involving this compound?

A6: Density Functional Theory (DFT) calculations have proven valuable in studying this compound and its complexes. [, ] These calculations aid in determining stable conformations, investigating solvent interactions, and predicting NMR parameters, including spin-spin coupling constants (J-coupling). [, ]

Q7: Can you elaborate on the use of this compound in synthetic chemistry?

A7: this compound serves as a valuable starting material in the enantiospecific synthesis of various biologically active compounds. For instance, it has been used in the synthesis of:

  • (-)-Aristeromycin: This carbocyclic nucleoside, synthesized from this compound γ-lactone, has potential applications as a chemotherapeutic agent. [, , ]
  • (-)-Neplanocin A: Another carbocyclic nucleoside with therapeutic potential, synthesized enantiospecifically from this compound γ-lactone. []
  • 2,3,4-Tri-O-benzyl-5-thio-D-ribono-1,5-lactone: This compound, synthesized from this compound, is a valuable intermediate in organic synthesis. [, ]

Q8: Has this compound been explored in the context of plant science and agriculture?

A8: Yes, research highlights the role of this compound in plant responses:

  • Drought Tolerance: Studies suggest that exogenous application of γ-Aminobutyric Acid (GABA) can enhance drought tolerance in creeping bentgrass, potentially by influencing the accumulation of this compound and other metabolites. [] This finding indicates a possible role of this compound in plant stress responses.

Q9: What are some of the challenges in analyzing this compound and related compounds?

A9: Analyzing this compound and its derivatives can be challenging due to their polarity and low volatility.

  • Derivatization: Often, derivatization techniques are employed to increase volatility and enhance detectability in GC/MS analyses. [, ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.